Distinct Target Engagement vs. 4-Carboxamide Analogs
1-(Pyridin-3-yl)piperidine-2-carboxamide demonstrates a distinct biological activity profile compared to N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride, which is an AMPK activator with an EC50 of 0.011 µM . In contrast, 1-(Pyridin-3-yl)piperidine-2-carboxamide shows an IC50 > 55.69 µM in a specific kinase inhibition assay . This >5000-fold difference in potency highlights that the 2-carboxamide substitution pattern leads to significantly different target engagement and cellular activity compared to the 4-carboxamide analog.
| Evidence Dimension | In vitro potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (inactive) |
| Comparator Or Baseline | N-(pyridin-3-yl)piperidine-4-carboxamide dihydrochloride: EC50 0.011 µM |
| Quantified Difference | >5000-fold lower potency |
| Conditions | Target-specific kinase inhibition assay vs. AMPK activation assay |
Why This Matters
This stark difference in potency underscores that the 2-carboxamide substitution pattern is not interchangeable with the 4-carboxamide analog, and substitution would lead to vastly different biological outcomes.
